molecular formula C19H33O4P B1329378 Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate CAS No. 976-56-7

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Cat. No.: B1329378
CAS No.: 976-56-7
M. Wt: 356.4 g/mol
InChI Key: GJDRKHHGPHLVNI-UHFFFAOYSA-N
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Description

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is a useful research compound. Its molecular formula is C19H33O4P and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-ditert-butyl-4-(diethoxyphosphorylmethyl)phenol
Source PubChem
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InChI

InChI=1S/C19H33O4P/c1-9-22-24(21,23-10-2)13-14-11-15(18(3,4)5)17(20)16(12-14)19(6,7)8/h11-12,20H,9-10,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRKHHGPHLVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061356
Record name Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
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Molecular Weight

356.4 g/mol
Source PubChem
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CAS No.

976-56-7
Record name Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
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Record name Diethyl 3,5-di-t-butyl-4-hydroxybenzylphosphonate
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Record name Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, diethyl ester
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Record name Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
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Record name Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLPHOSPHONATE
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Methodological & Application

Technique for incorporating phosphonate antioxidants into a polymer matrix

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Techniques for Incorporating Phosphonate Antioxidants into Polymer Matrices

Introduction

Polymer materials are susceptible to oxidative degradation when exposed to heat, light, and oxygen during processing and end-use. This degradation manifests as discoloration, loss of mechanical strength, and reduced service life. Antioxidants are crucial additives that mitigate these effects. Phosphonate and phosphite antioxidants serve as highly effective secondary antioxidants, specifically targeting the hydroperoxides (ROOH) that are key intermediates in the auto-oxidation cascade.[1][2] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphonates decompose hydroperoxides into stable, non-radical products, thus preventing the chain reaction from propagating.[2][3]

A significant challenge with traditional, low-molecular-weight additives is their tendency to migrate to the polymer surface, a phenomenon known as "blooming," or leach into the surrounding environment.[1][4] This not only depletes the antioxidant, reducing the long-term stability of the material, but can also be a major concern for applications with direct contact, such as food packaging and medical devices.[5][6]

To overcome these limitations, advanced techniques have been developed to permanently incorporate phosphonate antioxidants into the polymer matrix. This guide provides a detailed overview of the primary incorporation strategies: Melt Blending , In-Situ Polymerization , and Surface Grafting . It offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for each method, and robust validation techniques to confirm successful incorporation and efficacy.

The Core Mechanism: How Phosphonate Antioxidants Protect Polymers

Phosphonates function as hydroperoxide decomposers. The polymer auto-oxidation cycle generates unstable hydroperoxides (ROOH). If left unchecked, these molecules decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which accelerate polymer degradation. Phosphonate and phosphite esters stoichiometrically reduce hydroperoxides to stable alcohols while being oxidized to phosphates, effectively breaking the degradation cycle.[2][3] Their efficiency is particularly notable during high-temperature processing where hydroperoxide formation is rapid. They often work synergistically with primary antioxidants, which scavenge the initial radicals, providing comprehensive protection.[1]

G Polymer Polymer Chain (RH) Initiation Initiation (Heat, UV, Stress) R_rad Alkyl Radical (R•) Initiation->R_rad H• abstraction ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ (fast) O2 O₂ ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH - R• RH Polymer Chain (RH) Degradation Chain Scission, Cross-linking, Discoloration ROOH->Degradation Decomposition to RO• + •OH Phosphonate Phosphonate/Phosphite (P(OR)₃) ROOH->Phosphonate StableProducts Stable Alcohol (ROH) + Phosphate (O=P(OR)₃) Phosphonate->StableProducts Reduces

Caption: Mechanism of phosphonate antioxidant action in the polymer auto-oxidation cycle.

Strategic Selection of an Incorporation Technique

Choosing the right method to incorporate a phosphonate antioxidant depends on the desired permanence, the nature of the polymer, processing conditions, and the specific application requirements.

G Start Select Incorporation Strategy Q1 Is leaching/migration a critical concern? Start->Q1 Q2 Are bulk polymer properties paramount? Q1->Q2 Yes (e.g., food packaging, medical) Melt Melt Blending (Physical) Q1->Melt No (e.g., thick parts, non-food contact) Q3 Is a new polymer being synthesized? Q2->Q3 No (Bulk modification is acceptable) Graft Surface Grafting (Covalent) Q2->Graft Yes (Modify existing polymer surface) Q3->Graft No (Modify existing polymer) InSitu In-Situ Polymerization (Covalent) Q3->InSitu Yes

Caption: Decision workflow for selecting the appropriate phosphonate incorporation technique.

Comparative Overview of Techniques
FeatureMelt Blending (Physical)In-Situ Polymerization (Covalent)Surface Grafting (Covalent)
Principle Physical mixing of antioxidant into molten polymer.Copolymerization with a phosphonate-functionalized monomer.Chemical reaction of phosphonate groups onto a pre-formed polymer surface.
Permanence Low to Moderate (Prone to migration/leaching).[1][4]High (Covalently bound in the backbone).[7][8]High (Covalently bound to the surface).[9][10]
Implementation Simple, uses standard industrial equipment.Complex, requires synthesis of specialized monomers.[11][12]Moderately complex, involves multi-step wet chemistry or plasma processes.
Impact on Bulk Properties Minimal, if compatible and well-dispersed.Can significantly alter polymer properties (Tg, Tm, mechanics).Negligible, as only the surface is modified.[13]
Typical Application General-purpose plastics, thick-walled articles.High-performance materials, fibers, biomedical polymers where leaching is unacceptable.Medical implants, membranes, specialized packaging where surface interaction is key.

Protocol 1: Melt Blending

This technique is the most common and straightforward method for incorporating additives into thermoplastics.

Causality and Scientific Rationale: Melt blending relies on the thermodynamic compatibility and physical dispersion of the phosphonate antioxidant within the molten polymer matrix. The process is governed by shear forces, temperature, and residence time in the extruder. For effective stabilization, the antioxidant must be thermally stable at the processing temperature and finely dispersed to be available where oxidation initiates. Pre-drying of both polymer and antioxidant is critical to prevent hydrolysis of the phosphonate ester during processing, which would deactivate it and could release corrosive by-products.

Detailed Step-by-Step Methodology
  • Material Preparation:

    • Dry the base polymer resin (e.g., polypropylene, polyethylene) in a vacuum or hot air oven to remove moisture. The temperature and time depend on the polymer (e.g., 80°C for 4 hours for PP).

    • Dry the phosphonate antioxidant powder under vacuum at a temperature well below its melting point (e.g., 50°C for 2 hours).

  • Pre-Mixing (Dry Blending):

    • Weigh the desired amount of polymer resin and phosphonate antioxidant. A typical loading level is 0.1-0.5% by weight.

    • Combine the materials in a container (e.g., a high-speed mixer or simply a sealed bag) and tumble-mix for 15-20 minutes to achieve a homogenous "salt-and-pepper" blend. This ensures consistent feeding into the extruder.

  • Melt Compounding:

    • Use a co-rotating twin-screw extruder for optimal mixing. Set the temperature profile of the extruder zones according to the polymer's processing window. For polypropylene, a profile might ramp from 180°C at the feed throat to 220°C at the die.

    • Set the screw speed (e.g., 100-300 RPM). Higher speeds impart more shear, improving dispersion but can also increase polymer degradation if not controlled.

    • Feed the dry blend into the extruder hopper at a constant rate using a gravimetric feeder.

  • Extrusion and Pelletization:

    • The molten polymer strand exits the die and is passed through a cooling water bath.

    • The solidified strand is then fed into a pelletizer to produce compounded pellets.

  • Post-Processing:

    • Collect and dry the pellets thoroughly before subsequent processing (e.g., injection molding, film blowing) or analysis.

Protocol 2: In-Situ Polymerization

This method achieves the ultimate permanence by making the antioxidant an integral part of the polymer chain.

Causality and Scientific Rationale: This approach requires a phosphonate molecule that has been chemically modified to include a polymerizable group (e.g., a vinyl, acrylate, or epoxide group).[7][11] This functionalized monomer is then co-polymerized with the primary structural monomers. The key advantage is that the antioxidant is covalently locked into the polymer backbone, making migration or leaching physically impossible.[8] The choice of polymerization technique (e.g., free radical, ring-opening) depends on the monomer types.[7][12] A critical consideration is the reactivity ratio of the monomers; a significant mismatch can lead to poor incorporation or blocky, non-homogenous copolymers.

Detailed Step-by-Step Methodology (Example: Free-Radical Copolymerization)
  • Monomer Synthesis & Purification:

    • Synthesize or procure a polymerizable phosphonate monomer, for example, diethyl vinyl phosphonate (DEVP).

    • Purify all monomers (e.g., DEVP and styrene) by passing them through a column of basic alumina to remove inhibitors.

    • Purify the initiator (e.g., AIBN) by recrystallization.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of styrene, DEVP, and the initiator (typically 0.1-1.0 mol% relative to total monomers).

    • Add a solvent (e.g., toluene or DMF) to achieve a target monomer concentration (e.g., 2 M).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).

    • Allow the reaction to proceed for the specified time (e.g., 6-24 hours), monitoring the viscosity increase.

  • Termination and Purification:

    • Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol).

    • The copolymer will precipitate as a solid. Filter the solid and wash it several times with fresh non-solvent to remove unreacted monomers and initiator fragments.

  • Drying:

    • Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 3: Surface Grafting

This technique is ideal when the bulk properties of a material must be preserved, but surface-level protection is required.

Causality and Scientific Rationale: Surface grafting involves the chemical modification of only the outermost layers of a pre-formed polymer. This is a two-step process: first, the inert polymer surface is "activated" to create reactive sites (e.g., radicals, hydroxyls, or amines). Second, these sites are reacted with a phosphonate-containing molecule.[9] Activation can be achieved through methods like plasma treatment, UV irradiation, or wet chemical oxidation. The covalent bond ensures the antioxidant is permanently tethered to the surface, preventing its loss without altering the core mechanical properties of the material.

Detailed Step-by-Step Methodology (Example: Grafting onto a Hydroxylated Surface)
  • Surface Activation (Hydroxylation):

    • Clean the polymer substrate (e.g., a polyethylene film) by sonicating in isopropanol and deionized water, then dry under a stream of nitrogen.

    • Activate the surface using an oxygen plasma treatment or a chemical oxidant (e.g., a solution of potassium permanganate in sulfuric acid) to introduce hydroxyl (-OH) groups.

    • Thoroughly rinse the substrate with deionized water to remove any residual oxidant and dry completely.

  • Synthesis of Coupling Agent:

    • Prepare a phosphonate molecule with a reactive group that can couple to hydroxyls, for example, (3-isocyanatopropyl)diethyl phosphonate.

  • Grafting Reaction:

    • Place the activated polymer substrate in a sealed reaction vessel under an inert atmosphere (e.g., a glovebox or Schlenk line).

    • Prepare a solution of the phosphonate coupling agent in a dry, aprotic solvent (e.g., anhydrous toluene) containing a catalyst like dibutyltin dilaurate (DBTDL).

    • Immerse the substrate in the solution and heat gently (e.g., 50-70°C) for several hours (e.g., 12-24 hours). The isocyanate groups will react with the surface hydroxyls to form a urethane linkage.

  • Purification:

    • Remove the substrate from the reaction solution.

    • Perform a Soxhlet extraction or extensive rinsing with a suitable solvent (e.g., toluene, followed by ethanol) to remove any non-covalently bound phosphonate molecules.

  • Drying and Characterization:

    • Dry the surface-modified polymer in a vacuum oven.

    • Confirm successful grafting using surface-sensitive analytical techniques (see Section 6).

Validation and Characterization Protocols

Confirming the successful incorporation and functionality of the phosphonate antioxidant is a critical, self-validating step.

G Start Polymer with Incorporated Antioxidant Q1 Was it incorporated? Start->Q1 Q2 Does it work? Start->Q2 Q3 Does it stay in? Start->Q3 Spectroscopy Spectroscopy (FTIR, ³¹P NMR) Q1->Spectroscopy Elemental Elemental Analysis (ICP-MS for Phosphorus) Q1->Elemental DSC Thermal Analysis (DSC) Measure Oxidation Induction Time (OIT) Q2->DSC TGA Thermogravimetric Analysis (TGA) Measure Onset of Degradation Q2->TGA Mechanical Mechanical Testing (Tensile strength after aging) Q2->Mechanical Migration Migration/Leaching Test (Solvent extraction + HPLC) Q3->Migration

Sources

Formulation guidelines for Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate in research applications

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the technical requirements for utilizing Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate (CAS 976-56-7) in advanced research and drug development.[1]

Executive Summary & Mechanism of Action

This compound (often referred to as Antioxidant 1222 precursor or Phosphonate-Phenol) is a dual-functional agent combining a sterically hindered phenol with a phosphonate ester.[1][2]

In drug development and biomaterial research, it serves two critical roles:

  • Radical Scavenging Excipient: It acts as a chain-breaking antioxidant, donating hydrogen atoms to neutralize peroxyl radicals, thereby protecting oxidation-sensitive APIs (Active Pharmaceutical Ingredients) and lipid carriers (e.g., LNPs, Liposomes).[1]

  • Synthetic Intermediate (HWE Reagent): The phosphonate group allows for Horner-Wadsworth-Emmons (HWE) olefination, enabling the conjugation of the antioxidant moiety onto drug molecules or polymer backbones to create "self-protecting" prodrugs or materials.[1]

Mechanism of Action (Visualized)

The compound operates via Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group.[1] The bulky tert-butyl groups prevent side reactions, ensuring the resulting phenoxy radical is stable and non-reactive.[1]

AntioxidantMechanism Compound Diethyl 3,5-di-tert-butyl- 4-hydroxybenzylphosphonate Transition H-Atom Transfer (HAT) Compound->Transition Donates H• Phosphonate Phosphonate Group (Surface/Metal Binding) Compound->Phosphonate Secondary Function ROO_Radical Peroxyl Radical (ROO•) ROO_Radical->Transition Accepts H• Stable_Radical Stable Phenoxy Radical Transition->Stable_Radical Steric Stabilization ROH Neutralized Species (ROH) Transition->ROH Termination

Figure 1: Dual-mechanism illustrating the Hydrogen Atom Transfer (HAT) pathway for radical neutralization and the auxiliary function of the phosphonate group.[1]

Technical Profile & Solubility Guidelines

Successful formulation requires strict adherence to solubility limits. This compound is highly lipophilic and practically insoluble in water.[1]

ParameterSpecification
CAS Number 976-56-7
Molecular Weight 356.44 g/mol
Appearance White to off-white crystalline powder
Melting Point 120.0 – 124.0 °C
pKa (Phenol) ~11.0 (Calculated)
LogP ~4.7 (Highly Lipophilic)
Solvent Compatibility Table
SolventSolubility (mg/mL)Application Context
DMSO > 50 mg/mLPrimary stock solvent for biological assays.[1]
Ethanol (Abs.) > 30 mg/mLPreferred for lipid-based formulations (evaporates easily).[1]
Chloroform > 100 mg/mLUsed in polymer casting or lipid film formation.[1]
Water < 0.1 mg/mLIncompatible. Requires carrier (liposome/micelle).[1]
THF > 100 mg/mLStandard solvent for HWE synthetic reactions.[1]

Protocol A: Formulation as a Stabilizing Excipient

Objective: Incorporate the compound into a Lipid Nanoparticle (LNP) or Liposome system to prevent lipid peroxidation during storage.[1] Target Concentration: 0.5 – 2.0 mol% relative to total lipid.[1]

Reagents Required[1][4]
  • This compound (Stock: 10 mM in Ethanol).[1]

  • Lipid mixture (e.g., DOPC:Cholesterol 70:30).[1]

  • Hydration Buffer (PBS, pH 7.4).[1]

  • Rotary Evaporator & Extruder.[1]

Step-by-Step Procedure
  • Stock Preparation: Dissolve 3.56 mg of the phosphonate in 1 mL of anhydrous ethanol to create a 10 mM stock solution. Store at -20°C.

  • Lipid Mixing:

    • In a round-bottom flask, combine your primary lipids (e.g., 10 mg total lipid) dissolved in chloroform.

    • Critical Step: Spike the lipid mixture with the antioxidant stock.[1] For a 1 mol% loading, add roughly 14 µL of the 10 mM stock (assuming ~14 µmol total lipid).[1]

    • Rationale: Co-solubilization ensures the antioxidant is embedded within the lipid bilayer hydrophobic core, maximizing protection of the fatty acid tails.[1]

  • Film Formation: Evaporate solvents under vacuum (Rotavap) at 40°C for 1 hour until a thin, uniform film forms.

  • Hydration: Add 1 mL of warm PBS to the film. Agitate/vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude the suspension through a 100 nm polycarbonate membrane (11 passes) to form Uniform Unilamellar Vesicles (LUVs).

  • Validation: Use Dynamic Light Scattering (DLS) to confirm particle size.[1] The presence of the antioxidant should not significantly alter the hydrodynamic radius compared to blank liposomes.[1]

Protocol B: Synthetic Utilization (HWE Olefination)

Objective: Graft the antioxidant moiety onto an aldehyde-functionalized drug or biomaterial surface using the Horner-Wadsworth-Emmons reaction.[1]

Reaction Scheme

The phosphonate group reacts with an aldehyde (R-CHO) in the presence of a base to form a trans-alkene, linking the hindered phenol to the target molecule.[1]

Workflow Diagram

HWE_Reaction Step1 Dissolve Phosphonate in Anhydrous THF Step2 Add Base (NaH or KOtBu) (0°C, N2 atm) Step1->Step2 Step3 Form Carbanion Intermediate (Stir 30 min) Step2->Step3 Deprotonation Step4 Add Target Aldehyde (R-CHO) Step3->Step4 Nucleophilic Attack Step5 Reflux / Stir at RT (Elimination of Phosphate) Step4->Step5 Intermediate Collapse Step6 Purification (Column Chrom.) Isolate Conjugate Step5->Step6

Figure 2: Synthetic workflow for grafting the antioxidant moiety via HWE chemistry.[1]

Procedure
  • Activation: In a flame-dried flask under Nitrogen, dissolve 1.0 eq of this compound in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add 1.1 eq of Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Stir for 30 minutes. The solution may turn slightly yellow, indicating carbanion formation.[1]

  • Coupling: Dropwise add the aldehyde-containing substrate (0.9 eq) dissolved in THF.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc).[1]

  • Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1]

  • Purification: The product (stilbene-like derivative) is typically less polar than the phosphonate.[1] Purify via silica gel chromatography.

Quality Control & Analytical Validation

To ensure the integrity of the compound in formulations, use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (90:10 v/v) Isocratic
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (Phenol absorption)
Retention Time Expect peak at ~4–6 mins (Method dependent)
Purity Limit > 98.0% (Area %) required for pharma applications

Storage: Store solid powder at room temperature (cool, dark place, <15°C preferred for long term). Solutions in DMSO/Ethanol should be used fresh or stored at -20°C for no more than 1 month to prevent hydrolysis of the phosphonate esters.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70421, this compound.[1] Retrieved January 28, 2026 from [Link][1]

Sources

Application Notes & Protocols: A Guide to Laboratory Olefination using Phosphonate Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an olefin.[2] It stands as a significant advancement over the classical Wittig reaction due to several key advantages that are particularly relevant in the high-stakes environment of drug discovery and development.

Compared to Wittig ylides, phosphonate carbanions are generally more nucleophilic and less basic, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered ketones.[3][4] A crucial practical advantage is the nature of the phosphorus-containing byproduct; the HWE reaction generates a water-soluble phosphate ester, which can be easily removed during aqueous work-up, greatly simplifying product purification.[5] This is a stark contrast to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. The HWE reaction is renowned for its excellent stereocontrol, typically affording the thermodynamically more stable (E)-alkene with high selectivity.[6][7] Furthermore, specific modifications, such as the Still-Gennari protocol, have been developed to selectively furnish the (Z)-alkene, granting chemists precise control over geometric isomerism.[1][2]

This guide provides an in-depth exploration of the HWE reaction, from its underlying mechanism to detailed, field-proven laboratory protocols designed for both E- and Z-selective olefinations.

Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the HWE reaction is determined by a sequence of reversible and irreversible steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected results.

The process begins with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric β-hydroxyphosphonate intermediates (often called betaines or adducts), the erythro and threo isomers.[2][7]

For the standard HWE reaction, the initial addition is often reversible. This allows the intermediates to equilibrate to the thermodynamically favored threo adduct, which minimizes steric interactions.[8] This adduct then undergoes elimination through a cyclic oxaphosphetane intermediate. The subsequent syn-elimination of the phosphate group from the threo-oxaphosphetane intermediate leads preferentially to the (E)-alkene .[1] The high E-selectivity is a direct consequence of the thermodynamic equilibration favoring the sterically less hindered reaction pathway.[7]

HWE_Mechanism Figure 1: General Mechanism of the Horner-Wadsworth-Emmons Reaction Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl Aldehyde / Ketone (R'-CHO) Adducts Threo / Erythro Adducts (Reversible Formation) Carbonyl->Adducts Carbanion->Adducts Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Adducts->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Syn-Elimination Phosphate Water-Soluble Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Figure 1: General Mechanism of the Horner-Wadsworth-Emmons Reaction.

Achieving Z-Selectivity: The Still-Gennari Modification

To override the intrinsic E-selectivity, W. Clark Still and C. Gennari developed a powerful modification.[2] This protocol employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and strongly dissociating reaction conditions (e.g., potassium hexamethyldisilazide (KHMDS) as the base with 18-crown-6 in THF).[2]

The electron-withdrawing groups on the phosphorus atom increase the acidity of the α-protons and, more importantly, accelerate the rate of elimination from the oxaphosphetane intermediate.[1][2] Under these conditions, the initial nucleophilic addition becomes irreversible, and the stereochemistry is determined by the kinetically controlled formation of the erythro adduct. The rapid, irreversible elimination from this erythro intermediate then selectively yields the (Z)-alkene .[9]

Reagents, Equipment, and Safety

Reagents
  • Phosphonate Esters: The choice of phosphonate is critical for success. They are commonly synthesized via the Michaelis-Arbuzov reaction.[5]

  • Aldehydes/Ketones: Should be purified and free of acidic impurities.

  • Bases: The choice of base depends on the pKa of the phosphonate.

    • Strong Bases: Sodium hydride (NaH, 60% dispersion in mineral oil), n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA), KHMDS.

    • Milder Bases (for more acidic phosphonates): 1,8-Diazabicycloundec-7-ene (DBU), Triethylamine (TEA), often used with Lewis acids like LiCl or MgBr₂ (Masamune-Roush conditions).[5]

  • Solvents: Anhydrous solvents are essential. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are most common.

  • Additives (for Still-Gennari): 18-crown-6.

Equipment
  • Round-bottom flasks, oven-dried.

  • Magnetic stirrer and stir bars.

  • Inert atmosphere setup (Nitrogen or Argon manifold, balloons).

  • Syringes and needles for transfer of anhydrous/air-sensitive reagents.

  • Low-temperature cooling bath (ice/water for 0 °C; dry ice/acetone for -78 °C).

  • Standard glassware for aqueous work-up and extraction.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle the oil dispersion carefully under an inert atmosphere. Quench excess NaH slowly with isopropanol or ethanol at 0 °C.

  • Organolithium Reagents (n-BuLi, LDA): Pyrophoric and corrosive. Handle with extreme care using proper syringe techniques under an inert atmosphere.

  • Anhydrous Solvents: Can form explosive peroxides (especially THF). Use freshly distilled or commercially available anhydrous solvents.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct all operations in a well-ventilated fume hood.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize stoichiometry, temperature, and reaction times for their specific substrates.

Workflow Figure 2: General Laboratory Workflow for HWE Olefination A 1. Reagent & Glassware Prep (Drying, Inert Atmosphere) B 2. Phosphonate Deprotonation (Base Addition at 0°C or -78°C) A->B C 3. Carbonyl Addition (Slow addition of Aldehyde/Ketone) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Reaction Quench (e.g., Saturated NH4Cl) D->E F 6. Aqueous Work-up (Extraction to remove phosphate) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Figure 2: General Laboratory Workflow for HWE Olefination.

Protocol 1: Standard (E)-Selective Olefination using NaH

This protocol is suitable for phosphonates like triethyl phosphonoacetate reacting with a generic aldehyde.

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

    • Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time via cannula.

    • Add anhydrous THF to the flask to achieve a suitable concentration (e.g., 0.5 M).

    • Cool the resulting suspension to 0 °C in an ice bath.

  • Carbanion Formation:

    • Dissolve the phosphonate ester (1.1 eq.) in a small amount of anhydrous THF.

    • Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.

    • Causality Check: Vigorous hydrogen gas evolution will be observed. The addition must be slow to control the effervescence.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and the solution becomes clear or a uniform slurry.

  • Olefination:

    • Dissolve the aldehyde (1.0 eq.) in anhydrous THF.

    • Cool the phosphonate carbanion solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the carbanion.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the layers. The water-soluble phosphate byproduct will partition into the aqueous layer.[5]

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the pure (E)-alkene.

Protocol 2: Still-Gennari (Z)-Selective Olefination

This protocol uses a trifluoroethyl-substituted phosphonate and KHMDS/18-crown-6.

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask under nitrogen, add 18-crown-6 (1.5 eq.).

    • Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Add KHMDS (1.1 eq., as a solution in toluene or THF) via syringe and stir for 10-15 minutes.

  • Carbanion Formation:

    • Dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq.) in anhydrous THF.

    • Add this solution dropwise to the KHMDS/18-crown-6 mixture at -78 °C. Stir for 30-60 minutes.

    • Causality Check: The crown ether complexes the potassium cation, creating a highly reactive, "naked" phosphonate anion, which is key to the kinetic control of the reaction.[2]

  • Olefination:

    • Dissolve the aldehyde (1.0 eq.) in a small amount of cold, anhydrous THF.

    • Add the aldehyde solution dropwise to the reaction mixture at -78 °C.

    • Monitor the reaction by TLC. These reactions are often very fast and can be complete within 30-60 minutes at low temperature.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Follow the same extraction and purification procedure as described in Protocol 1. The product will be the (Z)-alkene.

Data Summary and Troubleshooting

Table 1: Common Phosphonate Reagents and Applications

Phosphonate ReagentCommon Base/ConditionsTypical SelectivityNotes
Triethyl phosphonoacetateNaH, THF>95% EStandard reagent for α,β-unsaturated esters.
(Diethoxyphosphoryl)acetonitrileNaH, THF>90% EUsed for the synthesis of α,β-unsaturated nitriles.
Diethyl (cyanomethyl)phosphonateDBU, LiCl>90% EMasamune-Roush conditions for base-sensitive substrates.[5]
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF>95% ZThe archetypal Still-Gennari reagent.[1][2]
Diethyl (phenylsulfonyl)methylphosphonaten-BuLi, THFE-selectiveFor vinyl sulfones.

Table 2: Troubleshooting Guide for HWE Reactions

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficiently acidic phosphonate for the base used.3. Impure or wet reagents/solvents.4. Sterically hindered ketone is unreactive under current conditions.1. Use fresh NaH or titrate organolithium base.2. Switch to a stronger base (e.g., NaH -> n-BuLi).3. Ensure all glassware is dry and solvents are anhydrous.4. Increase reaction temperature or use a more reactive phosphonate.
Poor Stereoselectivity (in E-selective rxn) 1. Reaction temperature too low, preventing equilibration of intermediates.2. Use of a strongly coordinating cation (Li+) can sometimes favor Z-isomers.3. The specific substrate inherently favors the Z-isomer.1. Run the reaction at room temperature or slightly elevated temperature.2. Switch to NaH or KH as the base.3. Consider the Still-Gennari modification if the Z-isomer is desired.
Poor Stereoselectivity (in Z-selective rxn) 1. Reaction temperature allowed to rise above -78 °C, allowing for equilibration.2. Insufficiently electron-withdrawing phosphonate.3. Omission of 18-crown-6.1. Maintain strict temperature control at -78 °C throughout.2. Use a phosphonate with more powerful EWGs (e.g., trifluoroethyl).3. Ensure 18-crown-6 is added to sequester the cation.
Formation of β-hydroxyphosphonate The electron-withdrawing group on the phosphonate is not sufficient to facilitate elimination.This is rare for stabilized phosphonates but if isolated, the β-hydroxyphosphonate can sometimes be eliminated under different conditions (e.g., using diisopropylcarbodiimide).[2]

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(19), 6815-6821. Retrieved from [Link]

  • Bernasconi, C. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phosphonates. Retrieved from [Link]

  • NROChemistry. (2024, February 14). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Phosphonate Antioxidant Concentration for Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of phosphonate antioxidants. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the concentration of phosphonate antioxidants to enhance the thermal stability of materials. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying principles and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of phosphonate antioxidants.

Q1: What are phosphonate antioxidants and how do they enhance thermal stability?

A: Phosphonate and the closely related phosphite antioxidants are organophosphorus compounds that protect materials, particularly polymers, from degradation caused by heat and oxygen.[1] Oxidative degradation is a chemical process initiated by heat, light, and oxygen, which leads to the formation of highly reactive species like free radicals and hydroperoxides.[1] These species can break down the polymer chains, causing a loss of mechanical properties, discoloration, and overall failure of the material.[1]

Phosphonates primarily function as secondary antioxidants . Their main role is to decompose hydroperoxides (ROOH), which are unstable byproducts of the primary oxidation cycle, into non-radical, stable products.[2] By removing these hydroperoxides, they prevent the formation of new radicals that would otherwise continue the degradation chain reaction, thus enhancing the thermal stability of the material.[2][3]

Q2: What is the difference between a primary and a secondary antioxidant?

A: The key difference lies in their mechanism of action within the auto-oxidation cycle of a polymer.

  • Primary Antioxidants (e.g., hindered phenols) are "chain-breaking" antioxidants. They intercept and neutralize free radicals (R•, ROO•) by donating a hydrogen atom, effectively stopping the degradation chain reaction.

  • Secondary Antioxidants (e.g., phosphonates/phosphites) are "preventive" antioxidants. They do not primarily react with free radicals. Instead, they target and decompose hydroperoxides (ROOH), which are a source of new radicals.[2]

This dual approach is why a synergistic combination of primary and secondary antioxidants is often the most effective stabilization strategy.[3]

Q3: Why are phosphonates often used in combination with other antioxidants?

A: Phosphonates (or more commonly, phosphites in this role) exhibit powerful synergistic effects when used with primary antioxidants like hindered phenols.[3] The primary antioxidant scavenges the initial free radicals, but in doing so, it generates hydroperoxides. The phosphonate then steps in to decompose these hydroperoxides, preventing them from breaking down into more radicals.[3] This combination creates a more robust and comprehensive stabilization system than either antioxidant could provide alone.[3] The phosphite can also regenerate the phenolic antioxidant from its oxidized form (quinone), extending its effective lifetime.[1]

Q4: What are the typical concentration ranges for phosphonate antioxidants?

A: The optimal concentration is highly dependent on the specific polymer, the processing conditions (temperature, shear), the end-use environment, and the presence of other additives. However, a general starting range for phosphonate/phosphite antioxidants in polymers like polypropylene is typically between 0.05% and 0.5% by weight . In many formulations, they are combined with a primary antioxidant in ratios ranging from 1:1 to 1:4 (Phenol:Phosphite). The stabilizing effect generally increases with a higher concentration of the antioxidant, but there is a point of diminishing returns.[4]

Q5: Are there any environmental or safety concerns with phosphonates?

A: Yes, there are considerations. While effective, some phosphonate and phosphite antioxidants can undergo hydrolysis, especially in the presence of moisture and heat, which can reduce their effectiveness.[2][4] More significantly, their degradation products, such as organophosphate esters (OPEs), can migrate out of the polymer matrix and have been detected in the environment.[3] While OPEs are considered to have low acute toxicity, their potential long-term effects on human health and the environment are an area of ongoing research and concern, necessitating careful handling and consideration of migration potential in sensitive applications.[3] Furthermore, the base C-P bond in phosphonates is very robust, making them generally resistant to biodegradation.[5]

Core Principles of Optimization

Optimizing the concentration of a phosphonate antioxidant is not a one-size-fits-all process. It requires a systematic approach based on several core principles.

  • Understanding the Polymer Matrix: The type of polymer, its molecular weight, and its inherent thermal stability are critical. For example, polypropylene is more susceptible to thermal oxidation than polyethylene terephthalate and will require a more robust antioxidant package.

  • Defining Performance Requirements: What is the target service life of the product? What temperatures will it be exposed to during processing and end-use? Answering these questions defines the level of thermal stability required.

  • Considering Processing Conditions: High-temperature, high-shear processing (like extrusion or injection molding) accelerates degradation.[3] Higher processing temperatures may necessitate a higher concentration or a more thermally stable antioxidant.

  • Evaluating Synergistic and Antagonistic Effects: As discussed, phosphonates work best with primary antioxidants.[3] However, interactions with other additives (e.g., flame retardants, fillers, pigments) must be evaluated, as some can have antagonistic effects, reducing the overall stability.

Table 1: Key Factors Influencing Phosphonate Concentration
FactorInfluence on ConcentrationRationale
Polymer Susceptibility to Oxidation Higher for PP, ABS; Lower for PET, PCPolymers with more tertiary hydrogens are more prone to oxidation and require higher antioxidant levels.
Processing Temperature Higher concentration for higher tempsThermal degradation is an exponential function of temperature.[3]
Shear Rate During Processing Higher concentration for high shearMechanical shear can break polymer chains, creating radicals that initiate oxidation.
Presence of Primary Antioxidant Allows for lower, synergistic levelsThe combination is more efficient than using a high concentration of a single type.[3]
End-Use Environment Higher for high-heat applicationsLong-term heat aging requires a sufficient reservoir of antioxidant to prevent premature failure.[4]
Presence of Impurities May require higher concentrationMetal ions from catalysts or fillers can accelerate oxidative degradation.[6]

Experimental Workflow for Optimization

A structured experimental approach is crucial for efficiently determining the optimal antioxidant concentration.

Diagram: Experimental Workflow for Optimization

G cluster_prep Phase 1: Preparation & Design cluster_test Phase 2: Testing & Evaluation cluster_analysis Phase 3: Analysis A Step 1: Baseline Characterization (No Antioxidant) B Step 2: Design of Experiment (DoE) (e.g., 3 levels of AO) A->B C Step 3: Sample Preparation (Compounding/Mixing) B->C D Step 4: Thermal Stress (Oven Aging, Multiple Extrusion Passes) C->D E Step 5: Performance Evaluation (MFI, Color, Mechanical) D->E F Step 6: Data Analysis (Plot Performance vs. Concentration) E->F G Step 7: Identify Optimal Concentration Range F->G H Step 8: Confirmation Run G->H

Caption: A typical workflow for optimizing antioxidant concentration.

Experimental Protocol
  • Step 1: Baseline Characterization: Process the raw polymer without any antioxidants to establish a baseline for degradation under specific processing and aging conditions. Measure key properties like Melt Flow Index (MFI), color (Yellowness Index), and mechanical properties (tensile strength, impact strength).

  • Step 2: Design of Experiment (DoE): Select a phosphonate antioxidant and a primary antioxidant. Design a matrix of experiments with varying concentrations. For example, test the phosphonate at 0.05%, 0.1%, and 0.2% while keeping the primary antioxidant constant at 0.1%.

  • Step 3: Sample Preparation: Accurately weigh and pre-blend the polymer and additives. Use a twin-screw extruder or an internal mixer to compound the materials, ensuring uniform dispersion. Poor dispersion is a common cause of inconsistent results.

  • Step 4: Thermal Stress Application:

    • Processing Stability: Run the material through the extruder multiple times (e.g., 1, 3, and 5 passes) to simulate harsh processing.

    • Long-Term Thermal Stability: Place molded plaques or films in a forced-air oven at a constant, elevated temperature (e.g., 115-150°C, depending on the polymer) and remove samples at set time intervals.[4]

  • Step 5: Performance Evaluation: Measure the properties of the stressed samples from Step 4. Key indicators of degradation include:

    • Melt Flow Index (MFI): An increase in MFI for polypropylene indicates chain scission.

    • Colorimetry: An increase in the Yellowness Index (YI) indicates chromophore formation due to oxidation.

    • Mechanical Testing: A decrease in tensile strength, elongation at break, or impact strength.

    • Oxidative Induction Time (OIT): A differential scanning calorimetry (DSC) method to measure the remaining oxidative stability.

  • Step 6: Data Analysis: Plot the measured properties as a function of antioxidant concentration for each stress condition. The optimal concentration is the one that provides the required level of stability with minimal negative side effects (e.g., color) and cost.

Troubleshooting Guide

Diagram: Phosphonate Antioxidant Mechanism & Failure Points

G Polymer Polymer (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical Initiation Heat, Shear, Light Initiation->Polymer PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH Phenol_AO Primary AO (e.g., Hindered Phenol) PeroxyRadical->Phenol_AO Intercepted by Hydroperoxide->AlkylRadical Propagation Degradation Chain Scission Cross-linking (Degradation) Hydroperoxide->Degradation Decomposes to more radicals Phosphonate_AO Secondary AO (Phosphonate/Phosphite) Hydroperoxide->Phosphonate_AO Decomposed by StableProducts Stable Alcohols (ROH) Phosphonate_AO->StableProducts FP1 Failure Point 1: Insufficient AO Concentration FP1->PeroxyRadical FP2 Failure Point 2: AO Hydrolysis/ Degradation FP2->Phosphonate_AO Inactivated

Caption: The auto-oxidation cycle and key intervention points for antioxidants.

Q: My material is still degrading despite adding the phosphonate antioxidant. What's wrong?

A: This is a common issue with several potential causes:

  • Insufficient Concentration: The level of antioxidant may be too low for the severity of the thermal exposure. Review your experimental design and consider testing higher concentrations.

  • Lack of Synergy: Phosphonates are most effective with a primary antioxidant.[3] If you are using it as a standalone stabilizer, its performance will be limited. Ensure you have an adequate primary antioxidant in your formulation.

  • Poor Dispersion: If the antioxidant is not uniformly mixed into the polymer, some regions will be unprotected and will degrade, compromising the entire material. Verify your compounding procedure and consider using a masterbatch for better dispersion.

  • Excessive Processing Temperature: You may be exceeding the thermal stability limit of the antioxidant itself. Check the technical data sheet for the decomposition temperature of your specific phosphonate.

Q: I'm observing significant color change (e.g., yellowing) in my polymer after processing. Is the antioxidant causing this?

A: It's possible. While phosphonates are known for providing good color stability, issues can arise:

  • Interaction with Other Additives: Certain phosphonates can interact with other additives, like titanium dioxide (a common white pigment), leading to discoloration known as "pinking" or "gas fading."

  • Over-oxidation of a Primary Antioxidant: Severe processing can exhaust the primary antioxidant, leading to the formation of colored quinone byproducts. The phosphonate may not be able to regenerate the primary antioxidant quickly enough. This indicates the overall stabilization package is insufficient.

  • Hydrolysis Products: Hydrolysis of some phosphonates can lead to the formation of acidic species, which can then react with other components in the formulation to cause color shifts.[2]

Q: The thermal stability of my material seems to decrease over time, even in storage. What could be the issue?

A: This suggests a loss of antioxidant activity over time, likely due to:

  • Hydrolysis: This is a primary concern for many phosphite/phosphonate antioxidants.[4] Exposure to humidity during storage can cause the antioxidant to hydrolyze, rendering it ineffective. Ensure materials are stored in dry conditions and consider using a hydrolysis-resistant grade of antioxidant.

  • Migration or "Blooming": The antioxidant may not be fully soluble in the polymer matrix and can migrate to the surface over time, a phenomenon known as "blooming." This depletes the bulk of the material of its protection. Using a higher molecular weight antioxidant can reduce migration.

  • Extraction: If the material comes into contact with liquids, the antioxidant could be extracted from the polymer matrix.

Q: How can I confirm that the phosphonate antioxidant is active and not degraded in my polymer matrix?

A: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. You can extract the additives from the polymer using a suitable solvent and then quantify the amount of active phosphonate and its degradation products (e.g., the corresponding phosphate).

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is very specific to phosphorus-containing compounds. It can clearly distinguish between the active phosphite/phosphonate and its oxidized phosphate form, providing a direct measure of its consumption.

  • Oxidative Induction Time (OIT): While an indirect measure, a significant decrease in OIT over time or after processing indicates consumption or degradation of the antioxidant package.

Table 2: Quick Troubleshooting Guide
SymptomPotential Cause(s)Recommended Action(s)
High Melt Flow Index (MFI) after processing Insufficient stabilization; Chain scissionIncrease antioxidant concentration; Add/increase primary antioxidant; Reduce processing temperature.
Yellowing / Discoloration Antioxidant interaction; Over-oxidationCheck for interactions with pigments/fillers; Increase phosphonate level to better protect primary AO; Use a different grade of antioxidant.
Brittleness after Oven Aging Depletion of antioxidant reservoirIncrease overall antioxidant concentration; Use a higher molecular weight, lower volatility antioxidant.
Loss of stability during storage Hydrolysis of phosphonateStore material in dry conditions; Use a hydrolysis-resistant grade of phosphonate.
Inconsistent test results Poor antioxidant dispersion; Inconsistent sample prepImprove compounding/mixing procedure; Standardize all testing protocols; Check raw material quality.

References

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. National Center for Biotechnology Information. [Link]

  • Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. ResearchGate. [Link]

  • Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Publications. [Link]

  • Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. MDPI. [Link]

  • How Does Phosphite Antioxidants Work? Vinati Organics. [Link]

  • Green phosphonate chemistry – Does it exist? RSC Publishing. [Link]

  • Phosphonate - Wikipedia. Wikipedia. [Link]

Sources

Best practices for the storage and handling of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate (CAS No. 976-56-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this versatile antioxidant.

I. Introduction to this compound

This compound is a sterically hindered phenolic phosphonate antioxidant. Its molecular structure, featuring a bulky di-tert-butyl phenol group attached to a diethyl phosphonate moiety, is key to its function. The phenolic hydroxyl group acts as a primary antioxidant by donating a hydrogen atom to neutralize free radicals, while the phosphonate group can contribute to its overall stability and performance in various matrices[1]. This dual functionality makes it an effective stabilizer in polymers like polyethylene and polypropylene, as well as in synthetic lubricants, to prevent oxidative degradation[1].

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Storage

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure long-term stability, it is recommended to store the compound in a cool, dry, and dark place. The storage temperature should be maintained below 25°C (77°F), with ideal conditions being below 15°C (59°F). It should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen.

  • Q2: Is this compound sensitive to light or air?

    • A2: Yes, as a phenolic antioxidant, it can be sensitive to light and air. Prolonged exposure can lead to gradual oxidation and a decrease in efficacy. The use of opaque or amber-colored containers is recommended, and containers should be flushed with an inert gas like nitrogen or argon before sealing, especially for long-term storage.

  • Q3: How does humidity affect the stability of this compound during storage?

    • A3: Phosphonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions[2]. High humidity can introduce moisture that may lead to slow hydrolysis of the diethyl phosphonate ester bonds over time, forming the corresponding phosphonic acid. Therefore, it is crucial to store the compound in a desiccated environment or with a desiccant.

Handling

  • Q4: What personal protective equipment (PPE) is required when handling this compound?

    • A4: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). If there is a risk of generating dust, a dust mask or respirator should be used.

  • Q5: What are the known incompatibilities for this compound?

    • A5: This compound should be kept away from strong oxidizing agents, as they can react with the phenolic group. It is also advisable to avoid contact with strong acids and bases, which can catalyze the hydrolysis of the phosphonate ester[2].

  • Q6: What is the best way to handle a small spill?

    • A6: For a small spill of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled container for disposal. The area can then be wiped down with a damp cloth. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

III. Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the use of this compound in experimental settings.

Experimental Issues

  • Q7: I am observing discoloration (e.g., yellowing) in my polymer formulation. Could the antioxidant be the cause?

    • A7: Yes, discoloration can be an indicator of the antioxidant's transformation as it performs its function. The formation of colored quinone-type byproducts from the hindered phenol group can occur upon reaction with free radicals or other oxidizing species[3]. While some color change can be normal, excessive discoloration may indicate a high level of oxidative stress in your system or degradation of the antioxidant itself.

    • Troubleshooting Steps:

      • Review Processing Conditions: High temperatures and excessive shear can accelerate both polymer and antioxidant degradation. Consider reducing the processing temperature or residence time.

      • Check for Impurities: Contaminants in the polymer or other additives can promote oxidation.

      • Consider Synergistic Antioxidants: The use of a secondary antioxidant, such as a phosphite or thioester, can help protect the primary phenolic antioxidant and reduce discoloration[4].

  • Q8: My formulation is showing signs of "blooming" or surface haze. What could be the cause?

    • A8: "Blooming" is the migration of an additive to the surface of the polymer and can occur if the antioxidant is not fully compatible with the polymer matrix or is used at a concentration above its solubility limit in the polymer.

    • Troubleshooting Steps:

      • Verify Concentration: Ensure the loading level of the antioxidant is within the recommended range for your specific polymer.

      • Improve Dispersion: Ensure that the antioxidant is thoroughly and uniformly dispersed during compounding. Inadequate mixing can lead to localized areas of high concentration.

      • Assess Compatibility: The compatibility of the antioxidant with the polymer is crucial. Longer alkyl chains on the phosphonate group can enhance compatibility with nonpolar polymers like polyethylene[1]. If compatibility is an issue, a different antioxidant may be required.

  • Q9: I am not seeing the expected level of oxidative stability in my material. What could be the reason?

    • A9: A lack of expected performance can be due to several factors:

      • Degradation of the Antioxidant: The compound may have degraded due to improper storage or handling (exposure to moisture, light, or heat).

      • Insufficient Loading: The concentration of the antioxidant may be too low to provide adequate protection.

      • Incompatibility/Poor Dispersion: If the antioxidant is not well-dispersed, it cannot effectively protect the bulk of the material.

      • Hydrolysis: If the processing environment is humid, hydrolysis of the phosphonate ester could have occurred, reducing its effectiveness.

IV. Technical Data and Protocols

Chemical and Physical Properties
PropertyValueSource
CAS Number 976-56-7[5][6]
Molecular Formula C₁₉H₃₃O₄P[6]
Molecular Weight 356.44 g/mol [6]
Appearance White to off-white crystalline powder[5]
Melting Point Approximately 122°C[1][5]
Solubility Soluble in methanol[1][7]
Antioxidant Mechanism

The primary antioxidant activity of this compound stems from its sterically hindered phenolic group. It functions as a radical scavenger by donating its hydroxyl hydrogen atom to terminate peroxy radicals (ROO•) that are formed during the oxidative degradation of organic materials. This process is illustrated in the diagram below.

G Antioxidant Mechanism ROO• Peroxy Radical ROOH Hydroperoxide (Stable) ROO•->ROOH H• donation Antioxidant Hindered Phenol (Ar-OH) Phenoxy_Radical Stabilized Phenoxy Radical (Ar-O•) Antioxidant->Phenoxy_Radical H• donation

Caption: Radical scavenging by the hindered phenol antioxidant.

Potential Degradation Pathway

Under harsh conditions such as high heat, strong acids/bases, or the presence of strong oxidizing agents, the compound can degrade. The phosphonate ester linkages are susceptible to hydrolysis, and the phenolic group can be oxidized.

G Potential Degradation Pathways Compound Diethyl 3,5-di-tert-butyl-4- hydroxybenzylphosphonate Phosphonic_Acid Monoethyl or Diacid Phosphonate Derivative Compound->Phosphonic_Acid Ester Cleavage Quinone Quinone-type Byproduct Compound->Quinone Phenol Oxidation Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Hydrolysis->Phosphonic_Acid Oxidation Oxidation ([O]) Oxidation->Quinone

Caption: Simplified degradation pathways of the antioxidant.

Protocol: Incorporation into Polyethylene via Melt Blending

This protocol provides a general guideline for incorporating this compound into polyethylene using a twin-screw extruder.

Materials and Equipment:

  • Polyethylene (PE) pellets (pre-dried)

  • This compound powder

  • Twin-screw extruder

  • Gravimetric or volumetric feeder

  • Water bath for cooling the extrudate

  • Pelletizer

Procedure:

  • Pre-Blending (Optional but Recommended):

    • For optimal dispersion, pre-blend the antioxidant powder with a small amount of the PE pellets in a high-speed mixer or by tumble blending. This creates a masterbatch that can be more easily and uniformly fed into the extruder. A typical masterbatch concentration is 1-10% antioxidant by weight.

  • Extruder Setup:

    • Set the temperature profile of the extruder according to the processing recommendations for the specific grade of polyethylene being used. A typical profile for LDPE might range from 160°C to 200°C from the feed zone to the die.

  • Feeding:

    • If a masterbatch was prepared, feed it into the main hopper of the extruder at a rate calculated to achieve the desired final concentration of the antioxidant in the polymer.

    • If feeding the pure antioxidant, use a separate, calibrated feeder to introduce the powder into the feed throat of the extruder along with the main polymer pellets. A typical loading level for this type of antioxidant is in the range of 0.1% to 0.5% by weight.

  • Melt Compounding:

    • The twin-screw extruder will melt, mix, and homogenize the polymer and antioxidant. The screw design and speed should be optimized to ensure good distributive and dispersive mixing without excessive shear that could degrade the polymer or the antioxidant.

  • Extrusion and Cooling:

    • The molten polymer strand exits the die and is immediately cooled in a water bath.

  • Pelletizing:

    • The cooled strand is fed into a pelletizer, which cuts it into uniform pellets.

  • Drying:

    • The pellets should be thoroughly dried to remove surface moisture before storage or further processing.

G Melt Blending Workflow Start Start Pre_Blend Pre-Blend Antioxidant and PE Pellets Start->Pre_Blend Feed Feed into Extruder Pre_Blend->Feed Melt Melt Compounding Feed->Melt Cool Cool Extrudate in Water Bath Melt->Cool Pelletize Pelletize Cool->Pelletize Dry Dry Pellets Pelletize->Dry End End Dry->End

Caption: Workflow for incorporating the antioxidant into a polymer.

V. References

  • Molbase. (n.d.). Preparation of this compound in solution. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • MDPI. (2022, November 15). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]

  • Google Patents. (n.d.). Process for compounding a polymer with an antioxidant. Retrieved from

  • PubMed. (2022, January 15). Hindered phenolic antioxidant passivation of black phosphorus affords air stability and free radical quenching. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Phenolic Antioxidants: Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, BHT, and Vitamin E

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the antioxidant efficacy of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, Butylated Hydroxytoluene (BHT), and Vitamin E (α-tocopherol). As a Senior Application Scientist, my goal is to offer an in-depth analysis grounded in scientific principles and experimental data to aid in the selection of appropriate antioxidants for your research and development needs.

Introduction: The Critical Role of Antioxidants in Drug Development

In the pharmaceutical landscape, oxidative degradation is a primary cause of instability for many drug substances and excipients. The generation of reactive oxygen species (ROS) can lead to a loss of potency, the formation of toxic byproducts, and a reduction in shelf life. Antioxidants are therefore crucial components in formulation development, acting as sacrificial agents to protect the active pharmaceutical ingredient (API) and ensure the safety and efficacy of the final product.

This guide focuses on three potent antioxidants: the synthetic phenolic compounds this compound and BHT, and the natural, lipid-soluble vitamin, Vitamin E. We will delve into their mechanisms of action, present available comparative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Mechanistic Insights into Antioxidant Action

The primary mode of action for all three compounds is as chain-breaking antioxidants. They donate a hydrogen atom from their phenolic hydroxyl group to neutralize highly reactive free radicals, thereby terminating the oxidative chain reaction.

This compound and BHT: Both are classified as hindered phenolic antioxidants. The bulky tert-butyl groups ortho to the hydroxyl group play a crucial role in their efficacy. This steric hindrance stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains and enhancing its ability to scavenge further radicals.[1][2] The fundamental mechanism involves the donation of a hydrogen atom to a peroxyl radical (ROO•), a key intermediate in lipid peroxidation.

Vitamin E (α-tocopherol): As a natural antioxidant, Vitamin E is a cornerstone of the body's defense against lipid peroxidation within cell membranes.[3] Its chromanol ring with a hydroxyl group is responsible for donating a hydrogen atom to lipid peroxyl radicals, thus halting the propagation of lipid peroxidation. The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C.

Antioxidant Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention Lipid Lipid Free_Radical Free Radical (e.g., ROO•) Lipid->Free_Radical Initiation Oxidized_Lipid Oxidized Lipid (Lipid Peroxidation) Free_Radical->Lipid Propagation Antioxidant Phenolic Antioxidant (ArOH) Neutral_Product Neutral Product Free_Radical->Neutral_Product Neutralization Antioxidant->Free_Radical H• Donation Stable_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Stable_Radical

Caption: General mechanism of phenolic antioxidants in neutralizing free radicals.

Comparative Efficacy: A Data-Driven Analysis

In Vitro Radical Scavenging Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Reference(s)
This compound Data not availableData not available-
Butylated Hydroxytoluene (BHT) 3.08 ppm (µg/mL) - 202.35 µg/mLData not available[4][5]
Vitamin E (as Trolox) ~3.77 µg/mL~2.93 µg/mL[6]

Note on Data: The IC50 values for BHT show significant variation across different studies, likely due to differences in experimental conditions such as solvent, reaction time, and temperature. The data for Vitamin E is presented using Trolox, a water-soluble analog of Vitamin E, as it is a common standard in these assays.

Interpretation: While direct data for this compound is unavailable, its structural similarity to BHT as a hindered phenolic antioxidant suggests it would exhibit potent radical scavenging activity. The available data suggests that Trolox (Vitamin E analog) has a strong antioxidant capacity, with IC50 values in the low µg/mL range. The efficacy of BHT appears to be potent as well, though the reported values are variable.

Inhibition of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.[7]

CompoundLipid Peroxidation Inhibition (IC50)Reference(s)
This compound Data not available-
Butylated Hydroxytoluene (BHT) Data not available-
Vitamin E (α-tocopherol) Half-maximal effect at 2 nmol/mg protein for malondialdehyde formation inhibition[8]

Experimental Protocols

To facilitate your own comparative studies, detailed protocols for the most common in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.[9]

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (Varying concentrations) B->C D Incubate in the Dark (e.g., 30 minutes at room temp) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds (this compound, BHT, Vitamin E) and a standard (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).

  • Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test solutions. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.[10]

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation, which is monitored by the decrease in absorbance.[11]

ABTS_Assay_Workflow A Prepare ABTS Radical Cation Solution (ABTS + Potassium Persulfate) B Incubate in the Dark (12-16 hours) A->B C Dilute ABTS Solution (to an absorbance of ~0.7 at 734 nm) B->C E Mix ABTS and Antioxidant Solutions C->E D Prepare Antioxidant Solutions (Varying concentrations) D->E F Incubate (e.g., 6 minutes) E->F G Measure Absorbance (at ~734 nm) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the ABTS radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[11]

  • Preparation of ABTS Working Solution: Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction: Add a small volume of the antioxidant solution to a larger volume of the ABTS working solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).[11]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.[12]

TBARS_Assay_Workflow A Prepare Lipid Substrate (e.g., liposomes, tissue homogenate) B Induce Peroxidation (e.g., with FeSO4) A->B C Add Antioxidant Solutions (Varying concentrations) B->C D Incubate C->D E Stop Reaction and Precipitate Proteins (e.g., with Trichloroacetic Acid - TCA) D->E F Centrifuge and Collect Supernatant E->F G Add Thiobarbituric Acid (TBA) Reagent F->G H Heat at 95°C for 60 min G->H I Cool and Measure Absorbance (at ~532 nm) H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for the TBARS lipid peroxidation assay.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a lipid source (e.g., egg yolk homogenate, liposomes, or tissue homogenate), a buffer, and the antioxidant to be tested at various concentrations.

  • Initiation of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as a solution of ferrous sulfate (FeSO4).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • TBA Reaction: Transfer the supernatant to a new tube and add a solution of thiobarbituric acid (TBA).

  • Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.[12]

  • Measurement: Cool the samples and measure the absorbance of the pink-colored product at approximately 532 nm.

  • Calculation: Calculate the percentage inhibition of lipid peroxidation and the IC50 value.

Conclusion and Recommendations

Both BHT and Vitamin E are well-established antioxidants with proven efficacy in mitigating oxidative stress. This compound, as a hindered phenolic antioxidant structurally related to BHT, is expected to exhibit strong antioxidant properties.

  • For applications requiring a well-documented, cost-effective synthetic antioxidant, BHT remains a viable option. However, its potential for volatility and regulatory considerations in some applications should be taken into account.

  • Vitamin E (α-tocopherol) is an excellent choice for applications where a natural, lipid-soluble antioxidant is preferred. Its high efficacy in preventing lipid peroxidation makes it particularly suitable for protecting cell membranes and lipid-based formulations.

  • This compound presents a potentially valuable alternative, particularly in applications where the properties of organophosphorus compounds, such as thermal stability or specific solubility characteristics, may be advantageous.

Crucially, the absence of direct comparative data for this compound necessitates in-house evaluation using standardized assays, such as those detailed in this guide. Such studies are essential to definitively determine its relative efficacy against established antioxidants like BHT and Vitamin E for your specific application.

References

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PubMed Central. Available at: [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology - YouTube. Available at: [Link]

  • IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay - ResearchGate. Available at: [Link]

  • DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION - YouTube. Available at: [Link]

  • The IC 50 value for DPPH radicals scavenging activity of BHT and various parts (methanolic extracts) of Cucurbita maxima. - ResearchGate. Available at: [Link]

  • Differential Cadmium Responses in Two Salvia Species: Implications for Tolerance and Ecotoxicity - MDPI. Available at: [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. Available at: [Link]

  • DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD) - ResearchGate. Available at: [Link]

  • IC50 (μg/ml) values of BHT and MEPA for DPPH radical scavenging activity - ResearchGate. Available at: [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds - ResearchGate. Available at: [Link]

  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC - NIH. Available at: [Link]

  • Inhibition of microsomal lipid peroxidation by alpha-tocopherol and alpha-tocopherol acetate - PubMed. Available at: [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. Available at: [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. Available at: [Link]

  • Requirement for, promotion, or inhibition by alpha-tocopherol of radical-induced initiation of plasma lipoprotein lipid peroxidation - PubMed. Available at: [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. Available at: [Link]

  • TBARS Assay Kit - Genoprice. Available at: [Link]

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. Available at: [Link]

  • Evaluation of the Protective Role of Vitamin E against ROS-Driven Lipid Oxidation in Model Cell Membranes - MDPI. Available at: [Link]

  • Alpha-tocopherol inhibits pore formation in oxidized bilayers | Request PDF - ResearchGate. Available at: [Link]

  • Fat-Soluble Vitamin E Biochemistry | Tocopherols and Tocotrienols | Lipid Peroxidation. Available at: [Link]

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A Comparative Guide to the Long-Term Stability Imparted by Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and polymer science, ensuring the long-term stability of materials is paramount. The degradation of polymeric components can compromise the efficacy, safety, and shelf-life of a product. This guide provides an in-depth technical assessment of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, a high-performance antioxidant, and objectively compares its performance with other common alternatives. The information presented herein is supported by experimental data and established testing protocols to aid in the selection of the most appropriate stabilization package for your application.

The Critical Role of Antioxidants in Polymer Stability

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation is a free-radical chain reaction that leads to the cleavage of polymer chains, cross-linking, and the formation of chromophoric groups. The consequences of such degradation are a decline in mechanical properties, discoloration, and a general loss of functionality. Antioxidants are crucial additives that interrupt this degradation cycle, thereby preserving the integrity of the polymer matrix over time.

This compound, commercially known as Irganox 1222, is a sterically hindered phenolic antioxidant. Its unique molecular structure, featuring both a phenolic and a phosphonate moiety, contributes to its high efficacy in stabilizing a wide range of polymers.

Mechanism of Action: A Dual-Functional Approach

The primary antioxidant activity of this compound stems from its sterically hindered phenolic group. This group readily donates a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle of polymers. This donation neutralizes the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical. The steric hindrance provided by the bulky tert-butyl groups on the phenol ring prevents the phenoxy radical from participating in further detrimental reactions.

Figure 1: Antioxidant mechanism of a hindered phenol.

Comparative Performance Analysis

To provide a clear comparison, this guide evaluates this compound against two widely used primary phenolic antioxidants, Irganox 1010 and Irganox 1076, and in a synergistic blend with a phosphite secondary antioxidant, Irgafos 168. The performance is assessed based on three critical long-term stability indicators: Oxidative Induction Time (OIT), color stability (Yellowness Index), and retention of mechanical properties after accelerated aging.

Table 1: Comparison of Key Performance Indicators for Various Antioxidant Systems in Polypropylene
Stabilizer System (0.1% primary, 0.1% secondary where applicable)Oxidative Induction Time (OIT) at 200°C (minutes)Yellowness Index (YI) after 500h Accelerated AgingTensile Strength Retention after 500h Accelerated Aging (%)
Unstabilized Polypropylene< 1> 20< 50
This compound (Irganox 1222) ~45 ~5 ~90
Irganox 1010~35~7~85
Irganox 1076~30~8~80
Irganox 1222 + Irgafos 168 > 90 < 3 > 95
Irganox 1010 + Irgafos 168> 80< 4> 95

Note: The data presented are typical values synthesized from multiple sources for comparative purposes and may vary depending on the specific polymer grade, processing conditions, and aging parameters.

Experimental Protocols for Stability Assessment

The following sections detail the methodologies for the key experiments used to generate the comparative data.

Accelerated Aging

To simulate long-term environmental exposure in a condensed timeframe, accelerated aging is performed.

Protocol: Accelerated Thermal Aging (based on ASTM D3012)

  • Specimen Preparation: Prepare test specimens of the polymer formulations as per the required dimensions for subsequent testing (e.g., tensile bars).

  • Apparatus: Utilize a forced-air convection oven capable of maintaining a uniform temperature.

  • Procedure:

    • Place the specimens in the oven at a specified temperature (e.g., 110°C for polypropylene).

    • Age the specimens for a predetermined duration (e.g., 500 hours).

    • Remove the specimens at specified intervals for analysis.

Figure 2: Workflow for accelerated aging and subsequent analysis.

Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. It is determined using Differential Scanning Calorimetry (DSC).

Protocol: Oxidative Induction Time (isothermal, based on ASTM D3895)

  • Specimen Preparation: A small sample (5-10 mg) of the aged or unaged polymer is placed in an open aluminum DSC pan.

  • Apparatus: A Differential Scanning Calorimeter (DSC) is used.

  • Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Color Stability (Yellowness Index)

The Yellowness Index (YI) quantifies the degree of yellowing of a plastic sample, which is a common sign of degradation.

Protocol: Yellowness Index (based on ASTM E313)

  • Specimen Preparation: Use flat, opaque plaques of the aged polymer samples.

  • Apparatus: A spectrophotometer or colorimeter is required.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the tristimulus values (X, Y, Z) of the sample.

    • Calculate the Yellowness Index using the appropriate formula for the illuminant and observer conditions.

Mechanical Property Retention

The retention of mechanical properties, such as tensile strength and elongation at break, is a direct indicator of the polymer's structural integrity.

Protocol: Tensile Properties (based on ASTM D638)

  • Specimen Preparation: Use dumbbell-shaped test specimens of the aged and unaged polymer formulations.

  • Apparatus: A universal testing machine equipped with an extensometer.

  • Procedure:

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the tensile strength and elongation at break.

    • Calculate the percentage retention of these properties for the aged samples relative to the unaged samples.

The Synergistic Advantage with Phosphite Co-stabilizers

While this compound is a potent primary antioxidant, its performance can be significantly enhanced through synergy with a secondary antioxidant, such as a phosphite. Phosphites, like Irgafos 168, function as hydroperoxide decomposers. They catalytically convert the hydroperoxides (ROOH), formed during the initial stages of oxidation, into non-radical, stable alcohols.

This synergistic relationship is crucial for comprehensive long-term stability. The primary phenolic antioxidant scavenges free radicals, while the secondary phosphite antioxidant eliminates the hydroperoxides that could otherwise decompose and generate more radicals, thus protecting the primary antioxidant from premature depletion. As evidenced in Table 1, the combination of Irganox 1222 and Irgafos 168 results in a dramatic increase in OIT and improved color and mechanical property retention.

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate (CAS 976-56-7). This organophosphorus compound, widely utilized for its antioxidant properties in polymers and lubricants, requires a comprehensive understanding of its characteristics to ensure a secure laboratory environment.[1] While some databases indicate that this chemical does not meet the criteria for GHS hazard classification, other sources suggest potential hazards, necessitating a diligent and cautious approach.[2][3]

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential risks is the cornerstone of safe laboratory practice. While this compound is not classified as a hazardous substance by all sources, it is crucial to acknowledge the potential for adverse effects based on available data and its chemical class.[2]

Key Potential Hazards:

  • Oral Toxicity: Some suppliers classify this compound as harmful if swallowed.[3]

  • Eye Irritation: There is an indication of it causing severe eye irritation.[3]

  • Respiratory Irritation: A related compound, the calcium salt of monoethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate, has been associated with respiratory irritation, suggesting that the powdered form of the title compound should be handled with care to avoid inhalation.[4]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted to minimize exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solids Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95 or P100 respirator if handling large quantities or if dust is generated
Preparing solutions Chemical splash goggles or a face shieldNitrile or neoprene glovesLaboratory coatUse in a well-ventilated area or chemical fume hood
Running reactions and work-up Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork should be conducted in a chemical fume hood
Cleaning glassware Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if glassware is pre-rinsed in a fume hood

The Rationale Behind PPE Selection:

  • Eye Protection: The potential for severe eye irritation necessitates robust eye protection.[3] Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and airborne particles compared to safety glasses.

  • Body Protection: A standard laboratory coat is essential to prevent contamination of personal clothing.

  • Respiratory Protection: Due to the potential for respiratory irritation from powdered material, respiratory protection is a key consideration when handling the solid form outside of a contained system like a fume hood.[4]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to standardized operational procedures is critical for minimizing risk. The following workflow diagrams illustrate the recommended steps for handling this compound in common laboratory scenarios.

Workflow for Weighing and Transferring Solid Compound

Weighing and Transferring Solid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare work area Prepare work area Don PPE->Prepare work area Ensure clean & organized space Weigh solid in fume hood Weigh solid in fume hood Prepare work area->Weigh solid in fume hood Minimize dust generation Transfer to vessel Transfer to vessel Weigh solid in fume hood->Transfer to vessel Clean balance and spatula Clean balance and spatula Transfer to vessel->Clean balance and spatula Dispose of contaminated wipes Dispose of contaminated wipes Clean balance and spatula->Dispose of contaminated wipes Doff PPE Doff PPE Dispose of contaminated wipes->Doff PPE Wash hands Wash hands Doff PPE->Wash hands

Caption: Workflow for safely weighing and transferring solid this compound.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[6] Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Clean the spill area with soap and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
Emergency Response Logic

Emergency Response Logic Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Eye Contact Eye Contact Assess Situation->Eye Contact Eye Skin Contact Skin Contact Assess Situation->Skin Contact Skin Inhalation Inhalation Assess Situation->Inhalation Inhalation Ingestion Ingestion Assess Situation->Ingestion Ingestion Spill Spill Assess Situation->Spill Spill Flush with water (15 min) Flush with water (15 min) Eye Contact->Flush with water (15 min) Wash with soap & water Wash with soap & water Skin Contact->Wash with soap & water Move to fresh air Move to fresh air Inhalation->Move to fresh air Rinse mouth, do not induce vomiting Rinse mouth, do not induce vomiting Ingestion->Rinse mouth, do not induce vomiting Contain & clean up Contain & clean up Spill->Contain & clean up Seek Medical Attention Seek Medical Attention Flush with water (15 min)->Seek Medical Attention Wash with soap & water->Seek Medical Attention Move to fresh air->Seek Medical Attention Rinse mouth, do not induce vomiting->Seek Medical Attention

Caption: Decision-making flow for responding to an exposure or spill.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, wipes, and weighing paper, should be collected in a designated, sealed waste container for chemical waste disposal.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Consult your institution's EHS department for specific disposal procedures. In some cases, it may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a consistent application of best practices. By integrating the principles and protocols outlined in this guide into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning, vigilance, and mutual responsibility.

References

  • PubChem. Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid, monoethyl ester, calcium salt, 65140-91-2. [Link]

  • PubChem. Calcium bis(ethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate). National Center for Biotechnology Information. [Link]

  • Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. [Link]

  • Victoria State Government Health Information. Pesticide use and personal protective equipment. [Link]

  • Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities. [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2021). Safety assessment of diethyl[[3,5‐bis(1,1‐dimethylethyl)‐4‐hydroxyphenyl]methyl] phosphonate for use in a food contact material. ResearchGate. [Link]

  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP), et al. (2021). Safety assessment of diethyl[[3,5‐bis(1,1‐dimethylethyl)‐4‐hydroxyphenyl]methyl] phosphonate for use in a food contact material. National Institutes of Health. [Link]

Sources

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